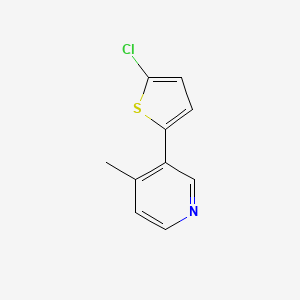
3-(5-Chloro-2-thienyl)-4-methylpyridine
Descripción general
Descripción
The compound “3-(5-Chloro-2-thienyl)-4-methylpyridine” is likely to be an organic compound containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring and the thiophene ring in separate steps, followed by a coupling reaction to join the two rings together. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. The positions of these groups on the rings would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The thiophene ring is also aromatic and can undergo similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. For example, the compound is likely to be relatively stable due to the aromaticity of the rings. The presence of the chlorine atom might make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives
- Research by Mohamed et al. (2007) delved into the synthesis of new cyanopyridinethiones and thieno[2,3-b]pyridines, highlighting the potential biological activities of these compounds. Their work involved unexpected formation of derivatives like 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones, showcasing the versatility and importance of these pyridine derivatives in synthesizing biologically active compounds (Mohamed, Al-Taifi, El‐Emary, & Bakhite, 2007).
Development of Pyridine Schiff Bases
- Gangadasu et al. (2002) reported on the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, noting their significance as synthetic organic compounds with potential applications as herbicides, fungicides, and in other biological roles. This underscores the role of pyridine derivatives in the development of various organic compounds with diverse applications (Gangadasu, Raju, & Rao, 2002).
Preparation of Nonclassical Tetraazaporphyrins
- Kimura et al. (2011) explored the preparation of bis(4-methylpyridine)[1,3,5,7,9,11,13,15-octaphenyltetra(3,4-thieno)tetraazaporphyrinato]ruthenium(II). Their findings contribute to the understanding of unusual bonding systems in molecules, further emphasizing the role of pyridine derivatives in the synthesis of complex organometallic structures (Kimura, Iwama, Namauo, Suzuki, Fukuda, Kobayashi, Sasamori, & Tokitoh, 2011).
Synthesis of Pyridine Derivatives for Antimicrobial Activity
- Gangadasu et al. (2009) synthesized 2-chloro-5-methylpyridine-3-olefin derivatives and investigated their photochemical E (trans)-->Z (cis) isomerization. They also evaluated the antimicrobial activity of these derivatives, demonstrating the potential of pyridine-based compounds in developing new antimicrobial agents (Gangadasu, Reddy, Ravinder, Kumar, Raju, Kumar, Murthy, & Rao, 2009).
Investigation of Molecular Structures and Properties
- Velraj, Soundharam, and Sridevi (2015) conducted a study on the molecular structures, vibrational wavenumbers, atomic charges, and other properties of molecules like 2-chloro-4-methyl-5-nitropyridine. Such research is crucial in understanding the fundamental properties and potential applications of pyridine derivatives in various scientific fields (Velraj, Soundharam, & Sridevi, 2015).
Safety And Hazards
Direcciones Futuras
The future research directions involving this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it might be studied further as a potential drug. If the compound has unique chemical reactivity, it might be used to develop new synthetic methods .
Propiedades
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-4-5-12-6-8(7)9-2-3-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCKHKOSDFTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-thienyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



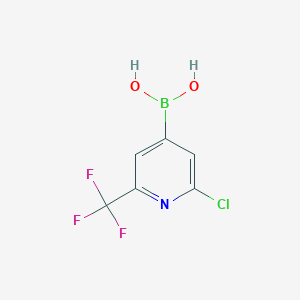
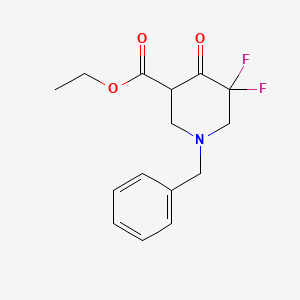
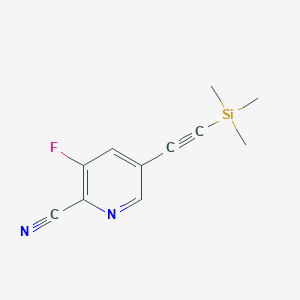
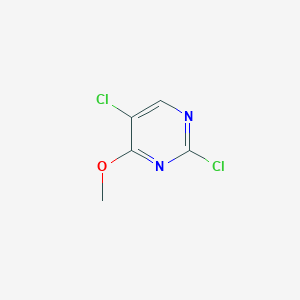
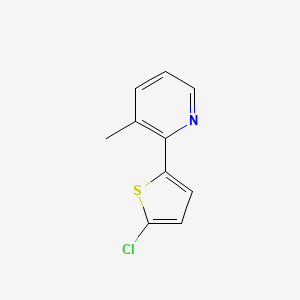
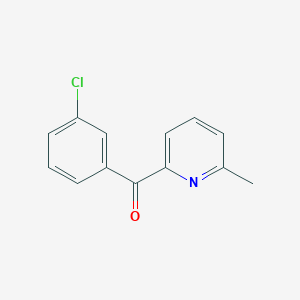
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
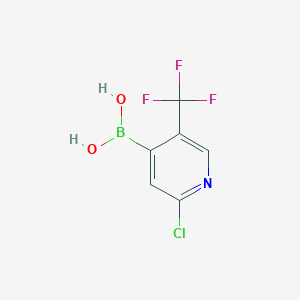
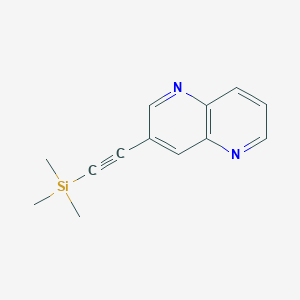
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
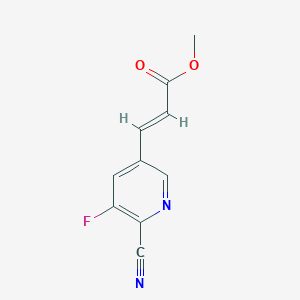
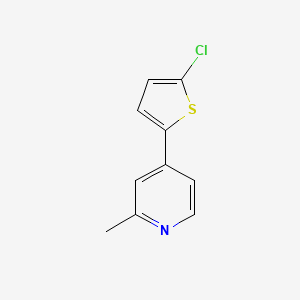
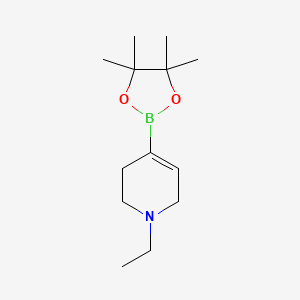
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)